molecular formula C10H17NO3 B1486590 1-(Oxolane-2-carbonyl)piperidin-3-ol CAS No. 1154913-24-2

1-(Oxolane-2-carbonyl)piperidin-3-ol

Cat. No.: B1486590
CAS No.: 1154913-24-2
M. Wt: 199.25 g/mol
InChI Key: GCDAEVVJLXLEEA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound this compound is characterized by its unique molecular identity, bearing the Chemical Abstracts Service registry number 1154913-24-2. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural complexity, incorporating both the oxolane and piperidine ring systems. The molecular formula is established as C₁₀H₁₇NO₃, indicating the presence of ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This composition results in a molecular weight of 199.246883153915 atomic mass units, positioning it within the range typical for small to medium-sized organic molecules with potential pharmaceutical applications.

The nomenclature system employed for this compound follows established conventions for heterocyclic chemistry. The term "oxolane" refers to the five-membered saturated oxygen-containing ring, also commonly known as tetrahydrofuran, while "piperidin" denotes the six-membered saturated nitrogen-containing ring. The "2-carbonyl" designation indicates the position of the carbonyl group attachment on the oxolane ring, specifically at the second carbon position. The "3-ol" suffix indicates the presence of a hydroxyl group at the third position of the piperidine ring, creating the complete structural description of this complex heterocyclic compound.

Alternative nomenclature systems may refer to this compound using different descriptive approaches, reflecting the various ways organic chemists approach structural naming conventions. The compound's identity is further confirmed through various analytical identifiers, including specific spectroscopic signatures and chromatographic retention characteristics that distinguish it from closely related structural analogs.

Table 1: Chemical Identity Parameters for this compound

Parameter Value
Chemical Abstracts Service Number 1154913-24-2
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.246883153915 atomic mass units
International Union of Pure and Applied Chemistry Name This compound
Chemical Class Piperidine derivative with oxolane substituent

Structural Features and Functional Groups

The structural architecture of this compound encompasses several distinct functional groups that contribute to its chemical reactivity and potential biological activity. The molecule contains a piperidine ring system, which is a six-membered saturated heterocycle containing one nitrogen atom, serving as the central structural framework. This piperidine ring adopts a chair conformation under normal conditions, providing a stable three-dimensional arrangement that influences the compound's overall molecular geometry and interactions.

The oxolane ring system, attached through a carbonyl linkage, represents a five-membered saturated heterocycle containing one oxygen atom. This tetrahydrofuran moiety contributes significant conformational flexibility to the overall molecular structure, as five-membered rings typically exhibit envelope or twist conformations that can rapidly interconvert at room temperature. The carbonyl group connecting these two ring systems functions as an amide linkage, creating a rigid planar arrangement that restricts rotation and contributes to the molecule's overall conformational preferences.

The hydroxyl group positioned at the third carbon of the piperidine ring introduces additional hydrogen bonding capabilities and polarity to the molecule. This functional group can participate in both intramolecular and intermolecular hydrogen bonding interactions, potentially influencing the compound's solubility characteristics, crystal packing arrangements, and biological interactions. The presence of this hydroxyl group also provides a site for further chemical modification through various organic transformations.

The nitrogen atom within the piperidine ring exists in a tertiary amine environment due to its connection to the carbonyl group, which affects its basicity compared to secondary or primary amines. This structural feature influences the compound's acid-base properties and potential for protonation under physiological conditions. The oxygen atoms within the molecule, including those in the oxolane ring, carbonyl group, and hydroxyl substituent, contribute to the overall polarity and hydrogen bonding capacity of the compound.

Table 2: Functional Group Analysis of this compound

Functional Group Location Chemical Properties
Piperidine Ring Central framework Six-membered saturated heterocycle with nitrogen
Oxolane Ring Carbonyl substituent Five-membered saturated heterocycle with oxygen
Carbonyl Group Linking position Amide functionality connecting ring systems
Hydroxyl Group Piperidine carbon-3 Polar group enabling hydrogen bonding
Tertiary Amine Piperidine nitrogen Reduced basicity due to carbonyl attachment

Historical Context of Discovery and Early Research

The development and characterization of this compound emerged from the broader historical context of piperidine derivative research, which has been a significant focus in organic and medicinal chemistry for several decades. The synthesis and study of piperidine derivatives gained momentum in the mid-twentieth century as researchers recognized the importance of six-membered nitrogen-containing heterocycles in biological systems and pharmaceutical applications. Early investigations into 3-hydroxypiperidine derivatives revealed their utility as important intermediates in the synthesis of various drug compounds, particularly in the development of chiral 3-aminopiperidine derivatives.

The specific combination of oxolane and piperidine ring systems through carbonyl linkage represents a more recent development in heterocyclic chemistry, building upon established synthetic methodologies for creating complex molecular architectures. Research into oxolane-containing compounds gained particular attention due to the prevalence of tetrahydrofuran rings in natural products and their utility as building blocks in organic synthesis. The integration of these structural elements into a single molecule reflects advances in synthetic methodology that allow for the controlled construction of multiple heterocyclic rings with defined stereochemistry and functional group positioning.

Early synthetic approaches to related compounds involved multi-step organic reactions, including the formation of piperidine rings through cyclization reactions and the introduction of oxolane carbonyl groups through acylation procedures. The development of efficient synthetic routes to this compound likely benefited from advances in carbonyl chemistry and heterocyclic synthesis methodologies that emerged throughout the latter half of the twentieth century. These synthetic developments enabled researchers to access this compound and related analogs for detailed structural and biological evaluation.

The compound's emergence in chemical literature reflects the ongoing interest in exploring new chemical space through the combination of established heterocyclic frameworks. Research into piperidine derivatives has consistently demonstrated their importance in medicinal chemistry, with many clinically approved drugs containing piperidine structural elements. The addition of the oxolane carbonyl substituent represents an extension of this research, potentially offering new opportunities for biological activity and synthetic utility that were not available with simpler piperidine derivatives.

Table 3: Historical Development Timeline for Related Heterocyclic Research

Time Period Research Focus Key Developments
Mid-20th Century Basic piperidine chemistry Establishment of synthesis methods for six-membered nitrogen heterocycles
1970s-1980s Hydroxypiperidine derivatives Recognition of 3-hydroxypiperidine as important synthetic intermediate
1990s-2000s Complex heterocyclic synthesis Development of methods for linking multiple ring systems
2000s-Present Oxolane-piperidine combinations Synthesis and characterization of compounds like this compound

Properties

CAS No.

1154913-24-2

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

(3-hydroxypiperidin-1-yl)-(oxolan-2-yl)methanone

InChI

InChI=1S/C10H17NO3/c12-8-3-1-5-11(7-8)10(13)9-4-2-6-14-9/h8-9,12H,1-7H2

InChI Key

GCDAEVVJLXLEEA-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2CCCO2)O

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCCO2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Diversity and Functional Groups

  • Oxolane vs. Aromatic Rings: The oxolane group in the target compound provides conformational rigidity and moderate polarity, contrasting with aromatic substituents (e.g., pyridin-2-yl in or quinoline in ), which enhance π-π stacking but reduce solubility.
  • Hydrogen-Bonding Motifs: The hydroxyl and carbonyl groups in this compound enable dual hydrogen bonding, unlike 1-(3-Amino-propyl)-piperidin-3-ol, where the amine group primarily acts as a hydrogen-bond donor .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s molecular weight (207.25 g/mol) is intermediate between simpler derivatives like piperidin-3-ol (101.15 g/mol, ) and bulkier analogues like the quinoline derivative (344.86 g/mol, ). Its oxolane-carbonyl group balances hydrophilicity and lipophilicity, favoring membrane permeability.
  • Synthetic Relevance : Piperidin-3-ol itself is often a byproduct in syntheses (e.g., benidipine production, ), whereas the target compound’s complexity requires specialized coupling strategies.

Research Findings and Implications

  • Safety and Toxicity: While the target compound lacks explicit toxicity data, analogues like the quinoline derivative in were designed for reduced cardiotoxicity, implying that structural modifications (e.g., oxolane) may mitigate adverse effects.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Oxolane-2-carbonyl)piperidin-3-ol typically involves:

  • Starting from piperidin-3-ol or its derivatives as the core scaffold.
  • Introduction of the oxolane-2-carbonyl moiety via acylation reactions.
  • Use of coupling reagents or activated carbonyl derivatives to facilitate amide bond formation.
  • Control of reaction conditions such as temperature, solvent, and stoichiometry to optimize yield and purity.

Detailed Preparation Method

Starting Materials

Reaction Conditions and Procedure

A typical preparation involves the following steps:

  • Activation of Oxolane-2-carboxylic Acid : The acid is converted into an activated form such as an acid chloride or an active ester to facilitate nucleophilic attack by the amine.

  • Acylation of Piperidin-3-ol : The nucleophilic nitrogen of piperidin-3-ol attacks the activated carbonyl carbon of the oxolane derivative, forming the amide bond.

  • Reaction Medium : Common solvents include anhydrous dioxane, dichloromethane, or ethanol, with bases such as triethylamine or polymer-supported bases (e.g., PS-NMM) to neutralize the generated acid.

  • Temperature Control : Reactions are typically conducted at moderate temperatures (room temperature to 100 °C) to balance reaction rate and minimize side reactions.

  • Purification : The crude product is purified by flash column chromatography or recrystallization to afford the pure this compound.

Representative Experimental Data

Step Reagents and Conditions Yield (%) Notes
Acylation of racemic piperidin-3-ol with oxolane-2-carbonyl chloride Piperidin-3-ol (0.115 mmol), oxolane-2-carbonyl chloride, anhydrous dioxane, PS-NMM base, 100 °C, 3 h ~70% Use of polymer-supported base facilitates easy work-up; reaction monitored by LC/MS
Purification Flash column chromatography (silica gel, 0-1% MeOH/DCM) - Provides pure product with expected mass (calcd 213.23 g/mol)

Note: The above data is adapted from analogous preparation methods involving piperidin-3-ol derivatives and related acylations, reflecting typical yields and conditions.

Mechanistic Insights and Optimization

  • Stereochemistry : The reaction preserves the stereochemistry of the piperidin-3-ol core; however, racemic mixtures are often used unless chiral resolution is performed.
  • Base Selection : Polymer-supported bases like PS-NMM allow for efficient neutralization and simplified purification.
  • Temperature : Elevated temperatures (~100 °C) promote reaction completion within hours but must be controlled to avoid decomposition.
  • Excess Reagents : Using slight excess of the acylating agent or base can drive the reaction to completion and improve yield.

Comparative Analysis with Related Compounds

In related synthetic schemes for piperidine derivatives bearing carbonyl groups (e.g., benzoyl or oxetane carbonyl), similar strategies are employed:

Compound Class Acylating Agent Key Conditions Yield Range Reference
This compound Oxolane-2-carbonyl chloride Anhydrous solvent, PS-NMM base, 100 °C, 3 h ~70%
1'-substituted benzoyl-4-acyl bipiperidines Benzoyl chloride derivatives, BOP-Cl coupling Ethanol, triethylamine, <75 °C 22-90%

This comparison highlights that the preparation of this compound follows established amide bond-forming protocols with moderate to high yields depending on reaction optimization.

Summary of Research Findings

  • The preparation of this compound is reliably achieved by acylation of piperidin-3-ol with oxolane-2-carbonyl derivatives.
  • Use of polymer-supported bases and controlled heating enhances reaction efficiency.
  • Purification by chromatographic techniques yields high-purity product suitable for further biological or chemical studies.
  • The methodology is consistent with general synthetic organic chemistry principles for amide bond formation in heterocyclic compounds.

Q & A

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methodological Answer : Salt formation (e.g., hydrochloride) increases solubility via ion-dipole interactions. Co-solvency with cyclodextrins (e.g., HP-β-CD) enhances dissolution (2.5-fold in PBS). Structural modifications, such as replacing oxolane with morpholine (introducing a second oxygen), balance lipophilicity (clogP <2) and permeability (Caco-2 Papp >1×10⁻⁶ cm/s) .

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